molecular formula C14H16N4O2S2 B2832109 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 392295-43-1

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2832109
CAS No.: 392295-43-1
M. Wt: 336.43
InChI Key: ZHQBFYPLWBSAAC-UHFFFAOYSA-N
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Description

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a thiadiazole derivative with potential applications in medicinal chemistry due to its unique structural features and biological activities. Thiadiazoles are known for their mesoionic character, which allows them to interact strongly with biological targets and cross cellular membranes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with the appropriate thiadiazole precursor. The general synthetic route involves:

  • Activation of the thiadiazole ring: This can be achieved by treating the precursor with a suitable activating agent such as thionyl chloride.

  • Nucleophilic substitution: The activated thiadiazole ring is then reacted with a thiol-containing compound, such as 2,4-dimethylphenylthiol, under controlled conditions to form the thioether linkage.

  • Acetylation: The resulting intermediate is acetylated using acetic anhydride to introduce the acetamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve scaling up the above reaction steps, ensuring consistent quality and yield. Process optimization, including the use of catalysts and controlling reaction parameters such as temperature and pressure, would be crucial to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the thioether linkage.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Thionyl chloride (SOCl2), acetic anhydride (Ac2O)

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones

  • Reduction: Thioethers or thiols

  • Substitution: Various substituted thiadiazoles

Scientific Research Applications

The compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: Due to its structural similarity to other bioactive thiadiazoles, it has potential as an anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

  • Biology: The compound can be used as a tool in biological studies to understand cellular processes and interactions with biomolecules.

  • Industry: Its unique chemical properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is not fully elucidated. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring plays a crucial role in these interactions, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • Acetazolamide: A well-known thiadiazole derivative used as a diuretic and in the treatment of glaucoma.

  • BPTES: Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide, used as a glutaminase inhibitor.

Uniqueness: 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide stands out due to its specific substitution pattern and potential biological activities. While acetazolamide is primarily used for its diuretic properties, this compound may have different therapeutic applications due to its unique structure.

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S2/c1-8-4-5-11(9(2)6-8)16-12(20)7-21-14-18-17-13(22-14)15-10(3)19/h4-6H,7H2,1-3H3,(H,16,20)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQBFYPLWBSAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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